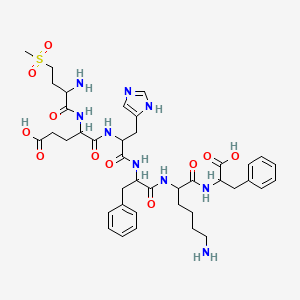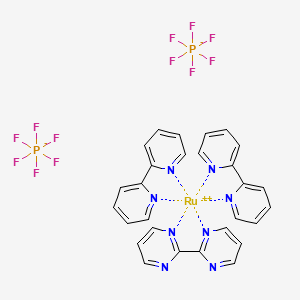
Ethyl 1-benzyl-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-benzyl-4-(3,5-diméthoxyphényl)pyrrolidine-3-carboxylate d'éthyle est un composé organique synthétique avec une structure moléculaire complexe. Il appartient à la classe des dérivés de la pyrrolidine, qui sont connus pour leurs diverses activités biologiques et leurs applications dans divers domaines de la science et de l'industrie.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 1-benzyl-4-(3,5-diméthoxyphényl)pyrrolidine-3-carboxylate d'éthyle implique généralement des réactions organiques à plusieurs étapes. Une méthode courante comprend la réaction de la benzylamine avec le 3,5-diméthoxybenzaldéhyde pour former une base de Schiff intermédiaire, qui est ensuite cyclisée avec l'acétoacétate d'éthyle en conditions acides pour donner le composé cible .
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des conditions de réaction optimisées pour assurer un rendement élevé et une pureté élevée. Cela comprend l'utilisation de catalyseurs, des conditions de température et de pression contrôlées, ainsi que des techniques de purification telles que la recristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions : Le 1-benzyl-4-(3,5-diméthoxyphényl)pyrrolidine-3-carboxylate d'éthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome pour former les acides carboxyliques correspondants.
Réduction : Les réactions de réduction utilisant des agents comme l'hydrure de lithium et d'aluminium peuvent convertir le groupe ester en alcool.
Substitution : Des réactions de substitution nucléophile peuvent se produire aux positions du cycle benzylique ou pyrrolidinique.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther sec.
Substitution : Halogénures d'alkyle ou chlorures d'acyle en présence d'une base.
Principaux produits :
Oxydation : Acides carboxyliques.
Réduction : Alcools.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Le 1-benzyl-4-(3,5-diméthoxyphényl)pyrrolidine-3-carboxylate d'éthyle a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Investigué pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques
5. Mécanisme d'action
Le mécanisme d'action du 1-benzyl-4-(3,5-diméthoxyphényl)pyrrolidine-3-carboxylate d'éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Il peut agir en se liant à des enzymes ou des récepteurs, en modifiant leur activité et en conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques .
Composés similaires :
1-Benzyl-3-oxo-4-pipéridinecarboxylate d'éthyle : Un autre dérivé de la pyrrolidine présentant des caractéristiques structurales similaires.
1-Benzyl-3-pyrrolidinol : Un composé apparenté avec un groupe hydroxyle au lieu du groupe ester.
Unicité : Le 1-benzyl-4-(3,5-diméthoxyphényl)pyrrolidine-3-carboxylate d'éthyle est unique en raison de la présence du groupe 3,5-diméthoxyphényle, qui confère des propriétés chimiques et biologiques distinctes. Cette caractéristique structurale peut influencer sa réactivité et ses interactions avec les cibles biologiques, ce qui en fait un composé précieux pour diverses applications de recherche .
Mécanisme D'action
The mechanism of action of Ethyl 1-benzyl-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate: Another pyrrolidine derivative with similar structural features.
1-Benzyl-3-pyrrolidinol: A related compound with a hydroxyl group instead of the ester group.
Uniqueness: Ethyl 1-benzyl-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate is unique due to the presence of the 3,5-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C22H27NO4 |
|---|---|
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
ethyl 1-benzyl-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H27NO4/c1-4-27-22(24)21-15-23(13-16-8-6-5-7-9-16)14-20(21)17-10-18(25-2)12-19(11-17)26-3/h5-12,20-21H,4,13-15H2,1-3H3 |
Clé InChI |
XFKAPIJUMAIHRA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CN(CC1C2=CC(=CC(=C2)OC)OC)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;hydrate](/img/structure/B12301322.png)
![(7-Formyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl) acetate](/img/structure/B12301330.png)



![Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate](/img/structure/B12301368.png)

![Methyl (2S)-2-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamoyl]amino}-3-phenylpropanoate](/img/structure/B12301379.png)
![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12301381.png)
![4,22-Dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid](/img/structure/B12301383.png)


![[5-Acetyloxy-6-[5-acetyloxy-3-hydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4-dihydroxyoxan-2-yl]methyl acetate](/img/structure/B12301418.png)

